
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate, also known as MitoParaquat, is a redox-cycling agent that is commonly used in scientific research to study oxidative stress and mitochondrial dysfunction. Its ability to generate reactive oxygen species makes it a valuable tool for investigating the role of oxidative stress in various biological processes.
Mécanisme D'action
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate generates reactive oxygen species through redox cycling reactions. It is taken up by cells and accumulates in mitochondria, where it generates superoxide anions through the transfer of electrons from NADH to oxygen. This process can lead to oxidative damage to mitochondrial DNA, proteins, and lipids, ultimately resulting in mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and mitochondrial dysfunction in a variety of cell types. It has been shown to cause DNA damage, protein oxidation, and lipid peroxidation, all of which can contribute to cellular damage and death. Additionally, this compound has been shown to disrupt mitochondrial function, leading to decreased ATP production and impaired cellular respiration.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of (E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate is its ability to generate reactive oxygen species in a controlled and reproducible manner. This allows researchers to investigate the effects of oxidative stress on various biological processes in a controlled setting. However, one limitation of this compound is its potential toxicity to cells and organisms. Careful dosing and experimental design are required to minimize the potential for toxicity and ensure that the effects observed are due to oxidative stress and not nonspecific toxicity.
Orientations Futures
There are many potential future directions for research involving (E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate. One area of interest is the development of new antioxidants and other compounds that can protect against oxidative stress induced by this compound. Additionally, this compound could be used to investigate the role of oxidative stress in various disease states, including neurodegenerative diseases and cancer. Finally, new methods for delivering this compound to specific tissues or cell types could help to further elucidate its effects on cellular function and signaling.
Méthodes De Synthèse
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate can be synthesized through a multistep process involving the reaction of various reagents. One common method involves the reaction of 4,4'-bipyridine with methyl vinyl ketone to form a dioxoisoindoline intermediate. This intermediate is then reacted with benzyltriethylammonium chloride to form the final product, this compound.
Applications De Recherche Scientifique
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate is widely used in scientific research to investigate the role of oxidative stress and mitochondrial dysfunction in various biological processes. It has been used to study the effects of oxidative stress on aging, neurodegenerative diseases, and cancer. Additionally, this compound has been used to investigate the mechanisms of action of various antioxidants and other compounds that can protect against oxidative stress.
Propriétés
Formule moléculaire |
C12H9N3O3 |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate |
InChI |
InChI=1S/C12H9N3O3/c13-14-7-8(16)5-6-15-11(17)9-3-1-2-4-10(9)12(15)18/h1-4,7H,5-6H2/b8-7+ |
Clé InChI |
GHGVDCYDUFUJIN-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC/C(=C\[N+]#N)/[O-] |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=C[N+]#N)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=C[N+]#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



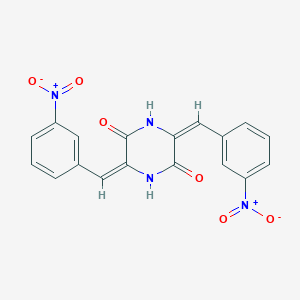

![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
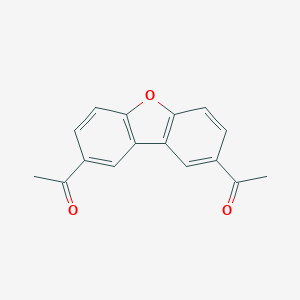
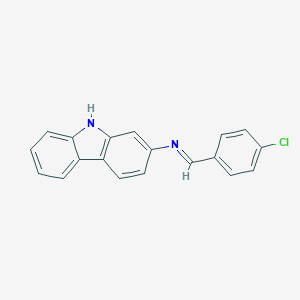
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
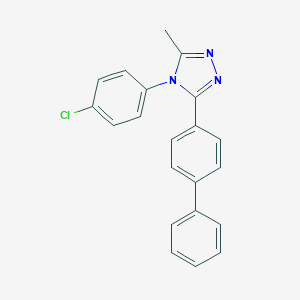
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
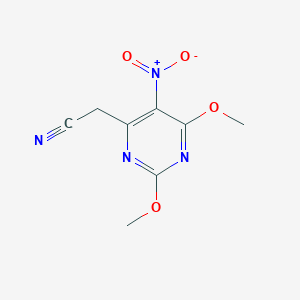
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)


![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)
![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)